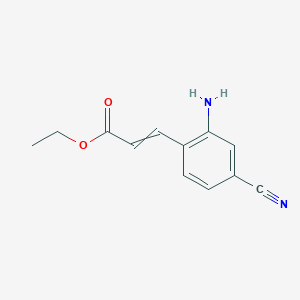

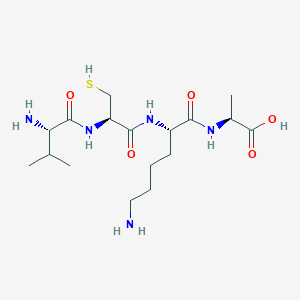

![molecular formula C11H26O2Si B12528959 (2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol CAS No. 867267-90-1](/img/structure/B12528959.png)

(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol ist eine chemische Verbindung, die zur Klasse der Silylether gehört. Silylether werden in der organischen Synthese häufig als Schutzgruppen für Alkohole verwendet, da sie stabil sind und sich unter milden Bedingungen leicht entfernen lassen. Diese spezielle Verbindung weist eine tert-Butyl(dimethyl)silylgruppe auf, die an ein Pentan-2-ol-Rückgrat gebunden ist, was sie zu einem wertvollen Zwischenprodukt in verschiedenen chemischen Reaktionen und Syntheseprozessen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol beinhaltet typischerweise den Schutz der Hydroxylgruppe von Pentan-2-ol unter Verwendung von tert-Butyl(dimethyl)silylchlorid in Gegenwart einer Base wie Imidazol oder Pyridin. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran durchgeführt. Das allgemeine Reaktionsschema ist wie folgt:

- Pentan-2-ol in einem aprotischen Lösungsmittel lösen.

- tert-Butyl(dimethyl)silylchlorid und eine Base (z. B. Imidazol) hinzufügen.

- Das Reaktionsgemisch bei Raumtemperatur oder leicht erhöhten Temperaturen rühren, bis die Reaktion abgeschlossen ist.

- Das Produkt durch Standardtechniken wie Säulenchromatographie reinigen.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von this compound unter Verwendung von kontinuierlichen Fließreaktoren hochskaliert werden. Diese Reaktoren bieten eine bessere Kontrolle über die Reaktionsbedingungen, verbesserte Sicherheit und höhere Effizienz im Vergleich zu Batch-Prozessen. Die Verwendung von Durchfluss-Mikroreaktoren ermöglicht eine präzise Kontrolle von Temperatur, Druck und Reaktionszeit, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um das entsprechende Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkan zu bilden.

Substitution: Die Silylethergruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Pyridiniumchlorchromat (PCC) und Dess-Martin-Periodinan.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Halogenide oder Alkoxide können verwendet werden, um die Silylethergruppe unter basischen Bedingungen zu ersetzen.

Hauptprodukte

Oxidation: Die Hauptprodukte sind Ketone oder Aldehyde.

Reduktion: Das Hauptprodukt ist der entsprechende Alkan.

Substitution: Die Hauptprodukte hängen von dem verwendeten Nucleophil ab, was zu verschiedenen substituierten Derivaten führt.

Wissenschaftliche Forschungsanwendungen

(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Schutzgruppe für Alkohole in mehrstufiger organischer Synthese verwendet, um selektive Reaktionen an anderen funktionellen Gruppen zu ermöglichen.

Biologie: Die Verbindung kann bei der Synthese biologisch aktiver Moleküle, einschließlich Pharmazeutika und Naturstoffe, verwendet werden.

Medizin: Es dient als Zwischenprodukt bei der Synthese von Arzneimittelkandidaten und Wirkstoffen (APIs).

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet hauptsächlich seine Rolle als Schutzgruppe. Die tert-Butyl(dimethyl)silylgruppe stabilisiert die Hydroxylgruppe und verhindert, dass sie an unerwünschten Nebenreaktionen teilnimmt. Dies ermöglicht selektive Reaktionen an anderen funktionellen Gruppen im Molekül. Der Silylether kann unter milden sauren oder basischen Bedingungen entfernt werden, wodurch die freie Hydroxylgruppe für weitere Reaktionen regeneriert wird .

Wirkmechanismus

The mechanism of action of (2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions on other functional groups in the molecule. The silyl ether can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trimethylsilylether: Eine weniger sperrige Schutzgruppe, die einfacher zu installieren und zu entfernen ist, aber weniger sterischen Schutz bietet.

Triethylsilylether: Bietet moderaten sterischen Schutz und wird in ähnlichen Anwendungen verwendet.

tert-Butyldiphenylsilylether: Bietet größeren sterischen Schutz und Stabilität, ist aber schwieriger zu entfernen.

Triisopropylsilylether: Bietet hohen sterischen Schutz und Stabilität, geeignet zum Schutz empfindlicher Alkohole.

Einzigartigkeit

(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol ist aufgrund seines Gleichgewichts zwischen sterischem Schutz und einfacher Entfernung einzigartig. Die tert-Butyl(dimethyl)silylgruppe bietet ausreichende sterische Hinderung, um die Hydroxylgruppe zu schützen, während sie gleichzeitig unter relativ milden Bedingungen entfernt werden kann. Dies macht sie zu einer vielseitigen und wertvollen Schutzgruppe in der organischen Synthese.

Eigenschaften

CAS-Nummer |

867267-90-1 |

|---|---|

Molekularformel |

C11H26O2Si |

Molekulargewicht |

218.41 g/mol |

IUPAC-Name |

(2R)-1-[tert-butyl(dimethyl)silyl]oxypentan-2-ol |

InChI |

InChI=1S/C11H26O2Si/c1-7-8-10(12)9-13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3/t10-/m1/s1 |

InChI-Schlüssel |

LEURVOQPDZYXOB-SNVBAGLBSA-N |

Isomerische SMILES |

CCC[C@H](CO[Si](C)(C)C(C)(C)C)O |

Kanonische SMILES |

CCCC(CO[Si](C)(C)C(C)(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)

![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)

![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)

![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)

![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)

![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)

![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)

![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)